8-Azakinetin Riboside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
8-Azakinetin Riboside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Azakinetin riboside, a synthetic nucleoside analogue with demonstrated cytotoxic properties. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential as an anticancer agent. Experimental methodologies and a hypothesized mechanism of action are also presented to support further research and development.
Chemical Structure and Properties
8-Azakinetin riboside, a structural analogue of kinetin (B1673648) riboside, is a purine (B94841) derivative characterized by the presence of a nitrogen atom at the 8th position of the purine ring system. This modification significantly influences its electronic properties and biological activity compared to its endogenous counterparts.
Table 1: Chemical and Physical Properties of 8-Azakinetin Riboside
| Property | Value | Source |
| IUPAC Name | 2-(6-(furfurylamino)-[1][2][3]triazolo[4,5-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | Generated from SMILES |
| CAS Number | 2347524-00-7 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C14H16N6O5 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 348.31 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| SMILES | O[C@H]1--INVALID-LINK----INVALID-LINK--O[C@@H]1CO | --INVALID-LINK-- |
Synthesis
A potential synthetic workflow is outlined below:
Caption: Proposed Synthetic Pathway for 8-Azakinetin Riboside.
Biological Activity: Cytotoxicity
8-Azakinetin riboside has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. This activity is dose- and time-dependent, suggesting interference with essential cellular processes leading to cell death.
Table 2: In Vitro Cytotoxicity of 8-Azakinetin Riboside (IC50, µM)
| Cell Line | Cancer Type | 24 hours | 48 hours | 72 hours |
| HeLa | Cervical Cancer | >100 | 14.5 | 4.6 |
| MCF-7 | Breast Cancer | 27 | 4.3 | 3.8 |
| Caco-2 | Colorectal Cancer | 25 | 18.7 | 11.5 |
| OVCAR-3 | Ovarian Cancer | >100 | 76 | 1.1 |
| MIA PaCa-2 | Pancreatic Cancer | >100 | 2.8 | 1.1 |
| MRC-5 | Normal Lung Fibroblast | >100 | 11.7 | 4.6 |
Data sourced from TargetMol and MCE BioScience product literature.
Experimental Protocols
The cytotoxic activity of 8-Azakinetin riboside is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay for Cell Viability
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
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Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: Cells are treated with a range of concentrations of 8-Azakinetin riboside (e.g., 0-100 µM) for specified time periods (24, 48, and 72 hours).
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MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL). The plates are then incubated for 4 hours at 37°C.
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Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Caption: Workflow for the MTT Cytotoxicity Assay.
Hypothesized Mechanism of Action and Signaling Pathways
The precise molecular mechanism of 8-Azakinetin riboside's cytotoxicity has not been fully elucidated. However, as a nucleoside analogue, it is hypothesized to exert its effects through interference with nucleic acid and protein synthesis, ultimately leading to apoptosis.
Upon cellular uptake, likely via nucleoside transporters, 8-Azakinetin riboside is expected to be phosphorylated by cellular kinases to its monophosphate, diphosphate, and triphosphate forms. These activated metabolites can then interfere with cellular processes in several ways:
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Incorporation into Nucleic Acids: The triphosphate form may be incorporated into growing DNA and RNA chains by polymerases. The presence of the 8-aza modification can disrupt the normal structure and function of these nucleic acids, leading to chain termination, replication stress, and inhibition of transcription.
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Inhibition of Key Enzymes: The phosphorylated forms of 8-Azakinetin riboside may act as competitive inhibitors of enzymes involved in de novo purine biosynthesis, further depleting the pool of natural nucleotides required for DNA and RNA synthesis.
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Induction of Apoptosis: The accumulation of DNA damage and metabolic stress is a potent trigger for programmed cell death (apoptosis). This is often mediated by the activation of caspase cascades.
Caption: Hypothesized Mechanism of Action for 8-Azakinetin Riboside.
Future Directions
The potent cytotoxic activity of 8-Azakinetin riboside against a range of cancer cell lines warrants further investigation. Future research should focus on:
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Elucidation of the specific molecular targets and signaling pathways affected by 8-Azakinetin riboside.
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In vivo studies to evaluate its efficacy and safety in animal models of cancer.
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Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
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Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogues.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of 8-Azakinetin riboside. The presented data and hypothesized mechanisms offer a starting point for further exploration of this promising cytotoxic agent.
